Alkyne maleimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

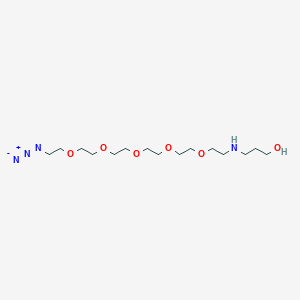

Alkyne maleimide is a bifunctional linker reagent which allows to attach terminal alkyne to various thiol-containing molecules, such as proteins containing cysteine residues. The alkyne moiety can be then conjugated with various azides via copper-catalyzed Click chemistry reaction.

科学的研究の応用

Photochemical Reactions

Alkyne maleimides are utilized in photochemical reactions. For instance, they are involved in [2+2] cycloadditions, which are promoted photochemically. Research has highlighted the differences in reactivity between N-alkyl and N-aryl maleimides, with hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) being used to achieve high yields in these reactions (Triandafillidi et al., 2022).

C-H Bond Alkylation

Alkyne maleimides are also important in the alkylation of C-H bonds. A study demonstrated the rhodium-catalyzed reaction of aromatic amides with maleimides, showing high regioselectivity and a broad range of N-substituents in maleimides applicable to the reaction (He, Yamaguchi, & Chatani, 2017).

Synthesis of Maleimides

The synthesis of maleimides through the Rh-catalyzed carbonylation of alkynes with pyridin-2-ylmethylamine is another notable application. This process results in the incorporation of two molecules of CO leading to maleimide derivatives, highlighting the importance of the coordination of pyridine nitrogen to a rhodium center (Inoue, Fukumoto, & Chatani, 2007).

Cross-Coupling Reactions

Maleimides have been used in Sonogashira cross-coupling reactions, representing an innovative synthesis strategy for various difunctionalized maleimide derivatives. This application demonstrates the versatility and reactivity of maleimides in organic synthesis (Souffrin, Croix, & Viaud-Massuard, 2012).

Bioconjugation

In bioconjugation, maleimides have been used for the site-selective modification of proteins via thio-Michael addition of biothiols. This includes applications in immunotoxins and antibody-drug conjugates (ADCs) used in cancer therapies. The reactivity of maleimides in terms of selectivity and kinetics plays a crucial role in these applications (Renault, Fredy, Renard, & Sabot, 2018).

Polymer Synthesis

Alkyne maleimides are instrumental in the synthesis of functional periodic copolymers, enabling the development of polymer-based molecular arrays. This involves step-growth strategies and the use of functional heterotelechelic α-alkyne, ω-azido poly(styrene-co-N-substituted maleimide) precursors (Berthet, Zarafshani, Pfeifer, & Lutz, 2010).

Fluorescent Probing

Alkyne maleimides have been used as probes, for instance, in studying the acetylcholine receptor (AChR) in membranes. The use of N-(1-pyrene)maleimide as a fluorescent, lipophilic, alkylating agent exemplifies their application in biochemical and biophysical studies (Clarke & Martinez‐Carrion, 1986).

Tandem Cyclization and Annulation

Alkyne maleimides are involved in tandem cyclization and annulation of alkynols and maleimides through cooperative catalysis. This method allows rapid access to multicyclic compounds and demonstrates the versatility of alkyne maleimides in complex organic transformations (Gurram, Rajesh, Singam, Nanubolu, & Reddy, 2020).

特性

分子式 |

C12H14N2O3 |

|---|---|

分子量 |

234.26 |

IUPAC名 |

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hex-5-ynamide |

InChI |

InChI=1S/C12H14N2O3/c1-2-3-4-5-10(15)13-8-9-14-11(16)6-7-12(14)17/h1,6-7H,3-5,8-9H2,(H,13,15) |

InChIキー |

JFWXHCHRKDOVRJ-UHFFFAOYSA-N |

SMILES |

C#CCCCC(=O)NCCN1C(=O)C=CC1=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)